(+)-Linalool

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1 ml in 4 ml 60% alcohol; 1 ml in 2 ml 70% alcohol (in ethanol)

Canonical SMILES

Isomeric SMILES

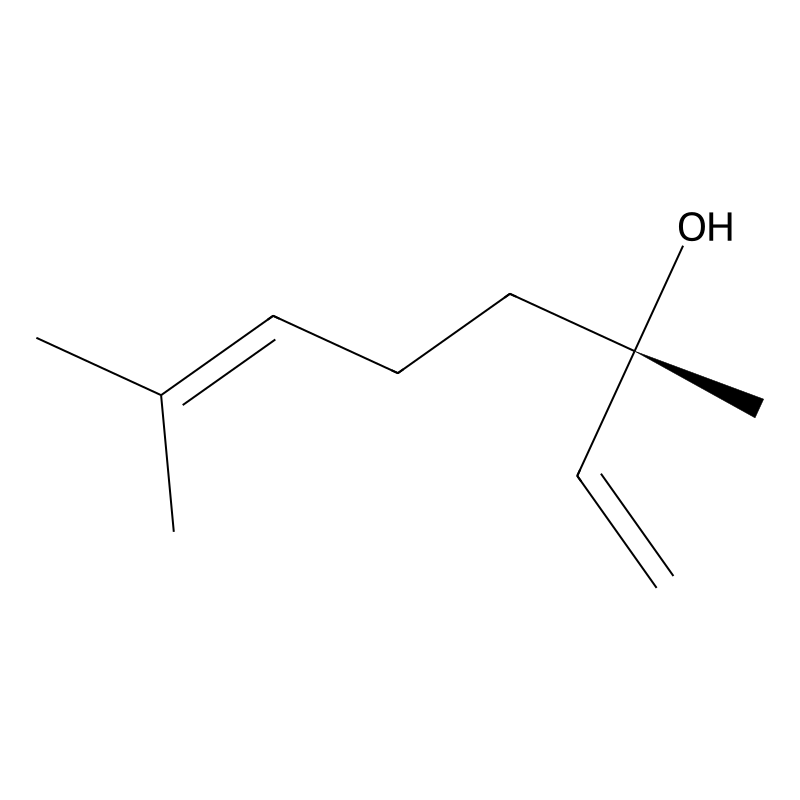

(+)-Linalool is a naturally occurring acyclic monoterpenoid alcohol with the molecular formula C₁₀H₁₈O and a molecular weight of 154.25 g/mol. It exists as two enantiomers: S-(+)-linalool, which has a sweet, floral aroma reminiscent of petitgrain, and R-(−)-linalool, which has a more woody scent similar to lavender . This compound is predominantly found in the essential oils of various plants, including coriander (Coriandrum sativum), lavender (Lavandula officinalis), and sweet basil (Ocimum basilicum) . Linalool is characterized by its clear, colorless liquid form and is known for its pleasant floral fragrance, making it a popular ingredient in perfumes and household products .

The mechanism of action of (+)-linalool is being actively researched. Studies suggest it interacts with various biological targets, including:

- GABAergic system: (+)-Linalool may potentiate the effects of GABA, a neurotransmitter promoting relaxation. This is linked to its potential anxiolytic (anti-anxiety) properties.

- Ion channels: Linalool might interact with ion channels in neurons, influencing their electrical activity and contributing to its sedative effects [].

Antimicrobial Activity

Studies suggest that (+)-linalool exhibits antimicrobial activity against various bacteria, fungi, and viruses. Its mechanism of action involves disrupting the cell membrane of these microorganisms, leading to their death. This property makes it a potential candidate for developing natural disinfectants and antimicrobial agents. [Source: National Toxicology Program - Nomination Background: Linalool (CASRN: 78-70-6), ]

Anti-inflammatory and Neuroprotective Effects

(+)-Linalool possesses anti-inflammatory properties, potentially beneficial in various inflammatory conditions. Research suggests it can suppress the production of inflammatory mediators and reduce inflammation in animal models of asthma and other diseases. Additionally, studies indicate its potential in protecting against neurodegenerative diseases like Alzheimer's by reducing oxidative stress and inflammation in the brain. [Source: Recent updates on bioactive properties of linalool, ] [Source: Natural Compounds in the Battle against Microorganisms, ]

Potential in Mental Health Applications

(+)-Linalool's potential for improving mental health has also garnered scientific interest. Studies suggest it may possess anxiolytic (anxiety-reducing) and antidepressant effects. It may also improve sleep quality. Further research is needed to fully understand these potential benefits and their underlying mechanisms. [Source: Linalool as a Therapeutic and Medicinal Tool in Depression Treatment: A Review, ]

- Esterification: Linalool can react with acids to form linalyl esters, such as linalyl acetate, which are widely used in fragrances .

- Hydrogenation: It can be hydrogenated to produce dihydro- and tetrahydrolinalool, which are more stable fragrances .

- Oxidation: Linalool undergoes oxidation when exposed to air, potentially forming allergenic by-products .

Additionally, linalool reacts with atmospheric oxidants like hydroxyl radicals and ozone, leading to various degradation products .

Linalool exhibits a range of biological activities:

- Antimicrobial Properties: It has demonstrated effectiveness against bacteria and fungi, making it useful in medicinal applications and as a natural preservative in food products .

- Anti-inflammatory Effects: Research indicates that linalool may reduce inflammation and pain through various mechanisms, including modulation of immune responses .

- Anxiolytic Effects: Some studies suggest that linalool may have calming effects on the nervous system, potentially reducing anxiety levels in humans .

Linalool can be synthesized through several methods:

- Total Chemical Synthesis: Starting from 2-methyl-2-hepten-6-one, linalool can be produced through a series of reactions involving acetylene and palladium catalysts .

- Hemi-synthesis from Natural Sources: It can be derived from natural pinene through hydrogenation followed by oxidation and pyrolysis processes .

- Isolation from Essential Oils: Linalool can be isolated using chromatographic techniques or fractional distillation from essential oils that contain it as a major component .

Linalool has diverse applications across various industries:

- Fragrance Industry: Its pleasant aroma makes it a key ingredient in perfumes, soaps, detergents, and cosmetics .

- Food Industry: Used as a flavoring agent due to its sweet and floral taste profile .

- Pharmaceuticals: Its antimicrobial and anti-inflammatory properties make it suitable for use in medicinal formulations .

- Insect Repellent: Linalool is also utilized in insecticides due to its natural repellant qualities.

Studies on the interactions of linalool reveal its potential effects on biological systems:

- Cellular Interactions: Linalool has been shown to modulate immune responses in macrophages, reducing their interaction with pathogens like Leishmania amazonensis by up to 50% under certain conditions .

- Neuropharmacological Studies: Research indicates that linalool may influence neurotransmitter systems, contributing to its anxiolytic effects observed in animal models .

Linalool shares structural similarities with other monoterpenoids but exhibits unique properties due to its specific molecular configuration. Here are some similar compounds:

| Compound | Structure Type | Aroma Profile | Unique Features |

|---|---|---|---|

| Geraniol | Monoterpenoid alcohol | Rose-like | Strong antioxidant properties |

| Citronellol | Monoterpenoid alcohol | Citrus-like | Effective insect repellent |

| Myrcene | Monoterpene | Earthy, fruity | Precursor to many other terpenes |

| Terpineol | Monoterpenoid alcohol | Floral | Exhibits antimicrobial activity |

Linalool stands out due to its dual enantiomeric forms which evoke distinct olfactory responses in humans. The S-(+)-form is especially valued for its sweet floral scent compared to the more herbaceous R-(−)-form. This unique characteristic allows for varied applications based on consumer preference in fragrance formulations .

Modulation of Neurotransmitter Systems

(+)-Linalool demonstrates profound effects on multiple neurotransmitter systems through diverse molecular mechanisms that collectively contribute to its neurobiological activity profile.

GABAergic Transmission Regulation

(+)-Linalool exhibits significant modulatory effects on gamma-aminobutyric acid transmission through multiple mechanisms. Research demonstrates that linalool enhances GABAergic currents in an allosteric manner when applied to alpha-1-beta-2 GABA-A receptors in various expression systems [1]. Electrophysiological studies utilizing whole-cell patch-clamp techniques in HEK293 cells revealed that linalool produces a 1.6-fold increase in GABAergic currents when co-applied with 10 micromolar GABA, representing a statistically significant enhancement [1].

The compound demonstrates GABA-mimetic properties in substantia gelatinosa neurons of the trigeminal subnucleus caudalis. Under high chloride pipette solution conditions, linalool induces non-desensitizing and repeatable inward currents that persist in the presence of tetrodotoxin, indicating direct receptor interaction independent of voltage-gated sodium channel activity [2]. These linalool-induced currents are partially suppressed by picrotoxin, a GABA-A receptor antagonist, and exhibit potentiation effects when co-applied with GABA, confirming allosteric modulation of GABAergic transmission [2].

Metabolic studies reveal that linalool derivatives exhibit varied GABAergic activity depending on their structural modifications. Oxygenated linalool metabolites at carbon-8 position maintain positive allosteric potential at GABA-A receptors, while hydroxylated or carboxylated derivatives at carbon-8 demonstrate reduced effectiveness [1]. This structure-activity relationship indicates that metabolic modifications significantly influence the GABAergic modulatory capacity of linalool compounds.

Effects on Dopaminergic Pathways

(+)-Linalool demonstrates neuroprotective effects on dopaminergic neurons through multiple mechanisms involving both direct cellular protection and systemic pathway modulation. In experimental models of Parkinson disease using 1-methyl-4-phenylpyridinium ion treatment, linalool significantly increases tyrosine hydroxylase expression in primary mesencephalic neurons, indicating enhanced dopaminergic neuron function [3]. Tyrosine hydroxylase serves as the rate-limiting enzyme in dopamine synthesis and represents a critical marker for dopaminergic neuron integrity.

Research utilizing the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine mouse model reveals that linalool treatment significantly reduces dopaminergic neuron loss in the substantia nigra pars compacta [3]. Behavioral assessments demonstrate that linalool-treated animals exhibit improved motor function and enhanced muscle strength compared to untreated controls, suggesting functional restoration of dopaminergic pathways [3].

Studies investigating stress-induced catecholamine depletion show that linalool inhalation restores noradrenaline and dopamine levels in menopausal rats subjected to stress conditions [4]. The compound appears to inhibit accelerated catecholamine turnover, thereby increasing adrenergic and dopaminergic neuron activity. This effect correlates with concomitant reduction in adrenocorticotropic hormone levels, suggesting coordinated neuroendocrine regulation [4].

Influence on Glutamatergic Neurotransmission

(+)-Linalool exerts significant modulatory effects on glutamatergic neurotransmission through competitive and non-competitive antagonism mechanisms. Binding studies demonstrate that linalool functions as a competitive antagonist of tritiated glutamate binding in rat cerebral cortical membranes [5]. This competitive inhibition suggests direct interaction with glutamate binding sites, potentially reducing excitatory neurotransmission.

The compound also exhibits non-competitive antagonism of N-methyl-D-aspartate receptor-mediated responses. Research shows that linalool behaves as a non-competitive antagonist of tritiated dizocilpine binding, indicating modulation of N-methyl-D-aspartate receptor function through allosteric mechanisms [6]. This dual antagonistic activity on glutamatergic transmission contributes to the compound's neuroprotective profile.

Neuroprotective studies utilizing glutamate-induced oxidative stress models reveal that linalool protects neuronal cells against excitotoxic damage. In immortalized neuronal HT-22 cells exposed to glutamate-induced oxidative stress, linalool reduces cell death and preserves mitochondrial function [7]. The compound maintains mitochondrial membrane potential and reduces mitochondrial reactive oxygen species levels, suggesting protection against glutamate-mediated excitotoxicity [7].

Gene expression analysis indicates that linalool treatment restores glutamate levels in stressed animals. Studies using DNA microarray analysis show that linalool inhalation normalizes glutamate concentrations in hypothalamic tissue of restraint-stressed rats [4]. This restoration occurs alongside normalization of other neurotransmitter systems, indicating comprehensive glutamatergic system modulation.

Acetylcholine Level Modulation

(+)-Linalool demonstrates significant effects on cholinergic neurotransmission through multiple mechanisms affecting both presynaptic and postsynaptic function. Electrophysiological studies at the mouse neuromuscular junction reveal that linalool induces a reduction in acetylcholine-evoked release [8]. This effect appears to involve presynaptic function modulation, suggesting interference with acetylcholine vesicular release mechanisms.

The compound also affects nicotinic receptor-ion channel kinetics. Research demonstrates that linalool modifies channel open time in nicotinic receptors, producing inhibitory effects on acetylcholine-induced responses [8]. This local anesthetic-like action involves both voltage-gated and receptor-activated channel interactions, indicating multiple sites of cholinergic system modulation.

Studies in Alzheimer disease models show that linalool treatment correlates with decreased acetylcholinesterase activity. Research utilizing transgenic mice demonstrates that linalool administration reduces acetylcholinesterase levels while increasing brain-derived neurotrophic factor expression [9]. This dual effect suggests enhancement of cholinergic signaling through both increased acetylcholine availability and neurotrophic support.

Gene expression analysis reveals that linalool influences acetylcholine levels in stressed animals. DNA microarray studies show that linalool inhalation restores acetylcholine concentrations in hypothalamic tissue of restraint-stressed rats [4]. This restoration occurs as part of comprehensive neurotransmitter system normalization, indicating coordinated cholinergic pathway regulation.

Neuroendocrine System Interactions

(+)-Linalool demonstrates extensive interactions with neuroendocrine systems through modulation of hypothalamic gene expression and neuropeptide signaling cascades.

Hypothalamic Gene Expression Modulation

(+)-Linalool exerts profound effects on hypothalamic gene expression profiles, particularly under stress conditions. DNA microarray analysis reveals that inhalation of S-linalool significantly alters the expression levels of 316 hypothalamic genes in restrained rats [10]. The differentially expressed genes include amyloid precursor protein, arginine vasopressin, insulin-like growth factor 2, insulin-like growth factor binding protein 2, somatostatin, and synaptotagmin 5, which relate to cell-to-cell signaling and nervous system development [10].

Comparative transcriptome analysis demonstrates that racemic linalool inhalation influences a wide range of hypothalamic genes. Research shows that linalool treatment restores the expression of 560 stress-induced probe sets to normal status [11]. Gene Ontology analysis reveals that these genes are associated with synaptic transmission via neurotransmitters, including anxiolytic neuropeptides such as oxytocin and neuropeptide Y [11].

The compound also affects major histocompatibility complex class I molecule expression in hypothalamic tissue. These molecules are critical for neural development and plasticity, and their modulation by linalool suggests involvement in neuroplasticity mechanisms [11]. The restoration of stress-induced gene expression changes indicates that linalool provides protective effects against stress-related hypothalamic dysfunction.

Neuropeptide Signaling Alterations

(+)-Linalool significantly influences neuropeptide signaling systems, particularly those involved in stress response and anxiety regulation. Research demonstrates that linalool treatment affects oxytocin and neuropeptide Y expression in hypothalamic tissue [4]. These neuropeptides are typically downregulated by stress and upregulated following linalool inhalation, suggesting restoration of normal neuroendocrine function.

Studies investigating orexinergic pathway modulation reveal that linalool odor exposure activates descending orexinergic projections to the spinal cord. This activation involves orexin type 1 receptors and contributes to analgesic effects through suppression of nociceptive information flow at the spinal level [12]. The orexinergic system plays crucial roles in arousal, feeding behavior, and pain modulation.

The compound also affects corticotropin-releasing hormone and adrenocorticotropic hormone levels. Research shows that linalool treatment reduces adrenocorticotropic hormone concentrations in stressed animals, correlating with restored catecholamine levels [4]. This suggests modulation of hypothalamic-pituitary-adrenal axis function through coordinated neuropeptide signaling alterations.

Neural Network Plasticity Effects

(+)-Linalool demonstrates significant effects on neural network plasticity through multiple mechanisms involving synaptic transmission, neurogenesis, and dendritic complexity modulation.

Research utilizing aged triple transgenic Alzheimer disease model mice reveals that linalool treatment enhances spatial learning and memory performance [13]. The compound improves Morris water maze performance and increases risk assessment behavior during elevated plus maze testing. These behavioral improvements correlate with reduced extracellular beta-amyloidosis and tauopathy in hippocampal and amygdalar regions [13].

Neurogenesis studies demonstrate that linalool-rich lavender essential oil increases bromodeoxyuridine-positive cell numbers in hippocampal and subventricular zone regions [4]. The compound reverses corticosterone-induced suppression of neurogenesis and enhances hippocampal dendritic complexity. These effects suggest promotion of structural neuroplasticity through enhanced cell proliferation and dendritic development.

Electrophysiological studies reveal that linalool affects synaptic plasticity mechanisms. Research utilizing prenatal radiofrequency exposure models shows that linalool treatment preserves long-term potentiation in hippocampal CA3-CA1 synapses [14]. The compound maintains field excitatory postsynaptic potential amplitude and slope, indicating preservation of synaptic strength and plasticity mechanisms.

Gene expression analysis indicates that linalool influences neuroplasticity-related gene expression. Studies show that linalool treatment affects genes involved in neuron differentiation, neurite development, and transcriptional regulatory factors essential for neuronal maturation [4]. These findings suggest that linalool promotes neuroplasticity through coordinated genetic program activation.

Brain-Derived Neurotrophic Factor Regulation

(+)-Linalool demonstrates significant modulatory effects on brain-derived neurotrophic factor expression and signaling, contributing to its neuroprotective and cognitive-enhancing properties.

Research utilizing neuroprotective models shows that linalool treatment upregulates brain-derived neurotrophic factor expression in various brain regions. Studies using 1-methyl-4-phenylpyridinium ion-treated neuronal cells demonstrate that linalool increases brain-derived neurotrophic factor levels alongside nerve growth factor expression [3]. This neurotrophic factor upregulation correlates with enhanced neuronal survival and reduced apoptotic signaling.

Alzheimer disease model studies reveal that linalool treatment increases brain-derived neurotrophic factor concentration in hippocampal and cortical regions. Research shows that linalool-rich essential oil administration enhances brain-derived neurotrophic factor levels while promoting neurogenesis and dendritic complexity [4]. The compound also increases tropomyosin receptor kinase B expression, indicating enhanced neurotrophic signaling pathway activation [9].

Studies investigating stress-induced brain-derived neurotrophic factor modulation demonstrate that linalool treatment provides protective effects. Research utilizing basil essential oil containing linalool as the primary constituent shows that the compound restores stress-induced reductions in brain-derived neurotrophic factor gene and protein expression [4]. This restoration correlates with reduced hippocampal nerve cell atrophy and normalized astrocyte numbers.

The compound also affects brain-derived neurotrophic factor signaling in sleep deprivation models. Research demonstrates that linalool treatment ameliorates memory loss and behavioral impairments through mechanisms involving brain-derived neurotrophic factor regulation [15]. The compound appears to enhance neurotrophic factor availability, supporting synaptic plasticity and cognitive function maintenance under stress conditions.

Physical Description

XLogP3

Density

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (51.72%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

126-91-0